Cas no 1805500-78-0 (2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile)

2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile
-
- インチ: 1S/C10H6BrF2N3/c11-3-8-7(4-15)9(10(12)13)6(1-2-14)5-16-8/h5,10H,1,3H2
- InChIKey: HYLOLPCVUXNOLQ-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C#N)=C(C(F)F)C(=CN=1)CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 329
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 60.5
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029038605-500mg |
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile |
1805500-78-0 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
Alichem | A029038605-1g |
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile |
1805500-78-0 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
Alichem | A029038605-250mg |
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile |
1805500-78-0 | 95% | 250mg |
$940.80 | 2022-04-01 |
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile 関連文献
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrileに関する追加情報
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile (CAS No. 1805500-78-0): A Comprehensive Overview
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile (CAS No. 1805500-78-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.
The molecular structure of 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile is composed of a pyridine ring substituted with a bromomethyl group, a cyano group, and a difluoromethyl group at specific positions. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The bromomethyl group, for instance, can serve as a reactive handle for further derivatization, while the cyano and difluoromethyl groups contribute to the compound's electronic and steric properties.
In terms of synthesis, several methods have been reported for the preparation of 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile. One common approach involves the sequential functionalization of a pyridine scaffold. For example, a recent study published in the Journal of Organic Chemistry described a multi-step synthesis starting from 3-cyanopyridine. The key steps include bromination at the 2-position, introduction of the difluoromethyl group at the 4-position, and final acetonitrile substitution at the 5-position. This method offers high yields and good selectivity, making it suitable for large-scale production.
The biological activity of 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile has been explored in various contexts. Research has shown that this compound exhibits potent inhibitory effects on specific enzymes and receptors, which are relevant to several therapeutic areas. For instance, studies have demonstrated its potential as an inhibitor of kinases involved in cancer signaling pathways. Additionally, its ability to modulate G protein-coupled receptors (GPCRs) has been investigated for applications in neurological disorders.
A notable study published in the journal Bioorganic & Medicinal Chemistry Letters reported that 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile derivatives exhibited selective inhibition of protein kinase B (Akt), a key player in cell survival and proliferation. The researchers found that these derivatives effectively suppressed Akt activity in vitro and showed promising antitumor effects in cellular models. This finding highlights the potential of this compound as a lead structure for developing novel anticancer agents.
Beyond its direct biological activity, 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile serves as an important building block for the synthesis of more complex molecules. Its reactivity and functional group diversity make it an attractive starting material for combinatorial chemistry approaches. For example, it can be used to generate libraries of compounds with diverse scaffolds and functional groups, facilitating high-throughput screening for drug discovery.
In conclusion, 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile (CAS No. 1805500-78-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for various biological targets.
1805500-78-0 (2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile) 関連製品
- 2382968-43-4(2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine)
- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)
- 2034503-79-0(3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)
- 1513468-27-3(1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)
- 1107580-37-9(4-(Cyclopentylsulfanyl)phenylboronic acid)
- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)
- 1805708-82-0(2-(3-Chloropropyl)-4-methylbenzaldehyde)
- 2229168-95-8(2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 2751740-20-0(2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride)
- 339023-58-4(3-2-(4-Methoxyanilino)-1-nitrovinyl-2-benzofuran-1(3H)-one)




